
2-Fluoro-3-(trifluoromethyl)benzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(trifluoromethyl)benzothioamide is a fluorinated aromatic compound It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzothioamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzothioamide moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(trifluoromethyl)benzothioamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzothioamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts different chemical reactivity and potential biological activity. The thioamide group can participate in unique interactions and reactions that are not possible with the amide, nitrile, or acid chloride derivatives .
Propiedades
Fórmula molecular |
C8H5F4NS |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2-fluoro-3-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
Clave InChI |
UVTOATSZBNTSQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
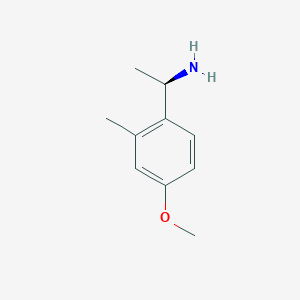
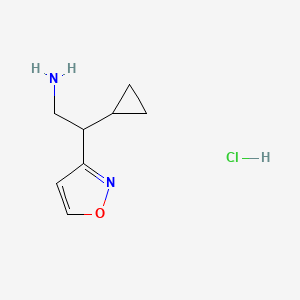
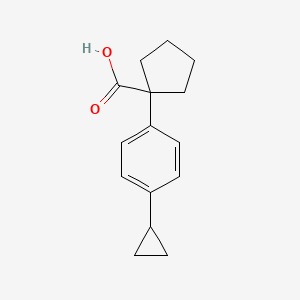

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
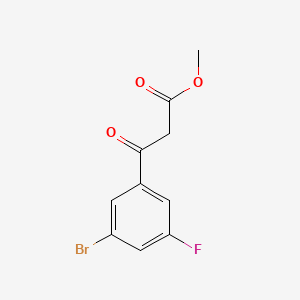
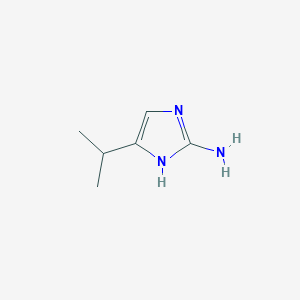
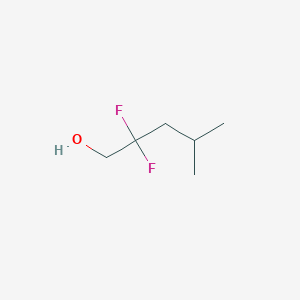
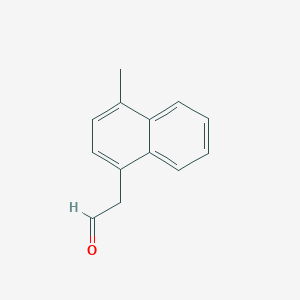
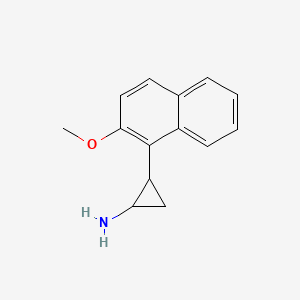
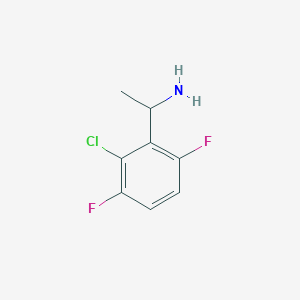

![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
